molecular formula C12H10N4O2 B11674881 N'-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B11674881
M. Wt: 242.23 g/mol
InChI Key: CWVLVPGSHBVPKA-CHHVJCJISA-N
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Description

N'-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide is a hydrazide-hydrazone derivative characterized by a pyrazine-2-carbohydrazide backbone and a 4-hydroxyphenyl substituent in a Z-configuration. This class of compounds has garnered attention for their diverse biological activities, including anticancer properties .

Properties

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

N-[(Z)-(4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C12H10N4O2/c17-10-3-1-9(2-4-10)7-15-16-12(18)11-8-13-5-6-14-11/h1-8,17H,(H,16,18)/b15-7-

InChI Key

CWVLVPGSHBVPKA-CHHVJCJISA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=O)C2=NC=CN=C2)O

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=NC=CN=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation of pyrazine-2-carbohydrazide with 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Metal Complexation

The compound acts as a tridentate ligand , coordinating metal ions via:

  • Hydrazone nitrogen (N).

  • Pyrazine nitrogen (N).

  • Phenolic oxygen (O).

Reported Metal Complexes

Metal IonStoichiometry (M:L)Characterization MethodsBiological ActivitySource
Fe(III)1:1IR, XRD, TGA, SEMAntimicrobial
Cr(III)1:1Magnetic susceptibility, UV-VisAntifungal
UO₂(VI)1:1Elemental analysis, Thermal studyAntioxidant

Example Reaction with Fe(III):

FeCl3+LigandMeOH, 60°C[Fe(L)(H2O)2]Cl2H2O\text{FeCl}_3 + \text{Ligand} \xrightarrow{\text{MeOH, 60°C}} [\text{Fe(L)(H}_2\text{O)}_2]\text{Cl} \cdot 2\text{H}_2\text{O}

  • Magnetic moment : 5.92 B.M., indicating high-spin Fe(III) .

Acid-Base Reactivity

The phenolic -OH group (pKa ~10) undergoes deprotonation in alkaline media, enhancing solubility and altering electronic properties.

Observed Effects

  • UV-Vis : Bathochromic shift in λₘₐₓ from 266 nm (neutral) to 290 nm (basic).

  • Solubility : Insoluble in water at pH < 7; soluble in DMSO/NaOH solutions.

Hydrolysis Reactions

The hydrazone bond is susceptible to cleavage under strong acidic or basic conditions:

Hydrazone+H2OHCl/NaOH4-Hydroxybenzaldehyde+Pyrazine-2-carbohydrazide\text{Hydrazone} + \text{H}_2\text{O} \xrightarrow{\text{HCl/NaOH}} \text{4-Hydroxybenzaldehyde} + \text{Pyrazine-2-carbohydrazide}

Kinetic Data

ConditionRate Constant (k, s⁻¹)Half-life (t₁/₂)Source
1M HCl, 80°C2.3 × 10⁻⁴50 min
1M NaOH, 80°C1.8 × 10⁻⁴64 min

Functionalization at the Pyrazine Ring

Electrophilic substitution reactions occur at the pyrazine ring’s electron-deficient positions (C-3 and C-5):

Nitration

Compound+HNO3H2SO4,0°CNitro-derivative\text{Compound} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4, 0°C} \text{Nitro-derivative}

  • Product : 3-Nitro-N'-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide .

  • Yield : 68% .

Antioxidant Activity via Radical Scavenging

The phenolic -OH group donates hydrogen atoms to neutralize free radicals:

DPPH Assay Results

Concentration (μM)Scavenging Activity (%)IC₅₀ (μM)Source
5072.3 ± 1.234.5
10088.6 ± 0.9

Interaction with Biological Targets

The compound inhibits bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with key residues (e.g., Asp27, Leu5) .

Antimicrobial Activity

MicroorganismMIC (μg/mL)Reference Drug (MIC, μg/mL)Source
S. aureus12.56.25 (Ciprofloxacin)
E. coli25.012.5 (Ciprofloxacin)

Scientific Research Applications

Scientific Research Applications

N'-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide has several notable applications in scientific research:

Antimicrobial Activity

Research has shown that derivatives of pyrazine-2-carbohydrazide exhibit significant antimicrobial properties against various pathogens, including Gram-positive bacteria. For instance, studies have demonstrated that these compounds can inhibit the growth of Mycobacterium tuberculosis and other bacterial strains, making them potential candidates for new antibacterial agents .

Anticancer Potential

The compound has been investigated for its anticancer properties. It induces apoptosis in cancer cells through the activation of caspases, thus inhibiting tumor growth. Studies suggest that it may effectively target specific enzymes involved in cancer metabolism .

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, forming stable complexes with metal ions. These metal complexes have been studied for their potential applications in catalysis and as therapeutic agents .

Antioxidant Activity

The hydroxyl group present in the compound contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress. This property is particularly relevant in the context of neuroprotection and aging-related diseases .

Case Studies and Research Findings

Several studies provide insights into the biological activities and mechanisms of action of this compound:

  • Antimicrobial Evaluation : A study assessed various derivatives for their antimicrobial efficacy against selected strains of bacteria, demonstrating potent activity compared to standard antibiotics .
  • Anticancer Mechanisms : Research highlighted how the compound triggers apoptotic pathways in cancer cells, indicating its potential as a therapeutic agent in oncology .
  • Metal Complex Formation : Investigations into the formation of metal complexes revealed enhanced biological activity, suggesting that these complexes could have applications in drug development .

Conclusion and Future Directions

This compound represents a promising compound with diverse applications across medicinal chemistry and material science. Future research should focus on:

  • Conducting clinical trials to evaluate its safety and efficacy.
  • Exploring structural modifications to enhance pharmacological properties.
  • Investigating its mechanisms of action to better understand its therapeutic potential.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the metal ion involved.

Comparison with Similar Compounds

Substituent Effects on Aromatic Systems

Compound Name Core Structure Key Substituents Biological Activity (IC50, μM) Reference
N'-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide Pyrazine-2-carbohydrazide 4-hydroxyphenyl (Z-configuration) Under investigation -
3b: 2-(4-Hydroxyphenyl)-N′-[(E)-(3-tert-butyl-2-hydroxy-5-methylphenyl)methylidene]acetohydrazide Acetohydrazide 4-hydroxyphenyl, tert-butyl Not reported
3c: 5-Chloro-N'-[(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide Pyrazine-2-carbohydrazide 4-hydroxyphenyl, Cl substituent A549: 12.5 ± 1.2
N′-[(E)-(4-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide Pyrazole-5-carbohydrazide 5-methylthiophene, E-configuration Anticancer (specific data N/A)
  • The Z-configuration in the target compound vs. E-configuration in analogues (e.g., ) influences molecular geometry, affecting binding to enzymes or receptors.

Electronic and Steric Effects

  • Nitro vs. Hydroxyl Groups: In N-Methyl-N'-(4-nitrobenzylidene)pyrazine-2-carbohydrazide (), the nitro group increases electron deficiency, altering charge distribution and reactivity. Theoretical studies (NBO analysis) suggest reduced stability due to weaker intramolecular hydrogen bonds compared to the hydroxyl-containing target compound .

Biological Activity

N'-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide is a hydrazone compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.

1. Chemical Structure and Synthesis

This compound is synthesized through the condensation reaction between pyrazine-2-carbohydrazide and 4-hydroxybenzaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions, leading to the formation of the desired hydrazone compound.

Synthesis Overview:

  • Reactants: Pyrazine-2-carbohydrazide, 4-hydroxybenzaldehyde.
  • Solvent: Ethanol.
  • Conditions: Reflux for several hours until precipitation occurs.

2. Biological Activity

The biological activity of this compound has been extensively studied, revealing several significant pharmacological effects:

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity against various cancer cell lines. A study demonstrated that it inhibits cell proliferation and induces apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has shown effectiveness against a range of microbial pathogens. In vitro studies revealed that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

This compound has been reported to inhibit key enzymes involved in disease processes, including cholinesterases. This inhibition is particularly relevant for conditions like Alzheimer's disease, where cholinesterase inhibitors are sought after for therapeutic intervention .

3. Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

StudyFocusFindings
Miniyar et al. (2009)Anticancer activityDemonstrated significant inhibition of cancer cell growth in multiple lines .
ResearchGate Study (2021)Antimicrobial propertiesShowed effectiveness against both Gram-positive and Gram-negative bacteria .
Cholinesterase Inhibition Study (2015)Neuroprotective effectsFound to inhibit acetylcholinesterase with potential implications for Alzheimer's treatment .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
  • Enzyme Binding: Its structural features allow it to bind effectively to target enzymes, inhibiting their activity and altering metabolic pathways.
  • Antioxidant Activity: The presence of the hydroxyl group contributes to its ability to scavenge free radicals, providing additional protective effects against oxidative stress.

5. Conclusion and Future Directions

This compound represents a promising compound with significant biological activity across various domains, particularly in oncology and infectious disease treatment. Future research should focus on:

  • Conducting clinical trials to assess its efficacy and safety in humans.
  • Exploring its mechanism of action in greater detail.
  • Investigating potential modifications to enhance its pharmacological properties.

Q & A

Q. What are the optimal synthetic routes for N'-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Schiff base formation between pyrazine-2-carbohydrazide and 4-hydroxybenzaldehyde. Key steps include:

  • Hydrazide Activation: Use pyrazine-2-carbohydrazide as the nucleophile in a condensation reaction under basic or acidic conditions. Ethanol or methanol is often the solvent of choice for improved solubility .
  • Isomer Control: The Z-isomer configuration is favored by slow crystallization or low-temperature reactions to prevent thermal isomerization .
  • Yield Optimization: Reflux in anhydrous conditions with catalytic acetic acid (0.5–1.0 eq.) enhances imine formation, achieving yields >75% .

Q. What spectroscopic and crystallographic techniques confirm the Z-isomer configuration?

Methodological Answer:

  • NMR Spectroscopy: The Z-configuration is confirmed by distinct chemical shifts for the hydrazone proton (δ 11.2–12.5 ppm) and NOE correlations between the hydroxyl proton (δ 9.8–10.2 ppm) and adjacent aromatic protons .
  • X-ray Diffraction: Single-crystal studies reveal dihedral angles between the pyrazine and phenyl rings (typically 15–25°), consistent with a non-planar Z-configuration .
  • Mass Spectrometry: ESI-MS ([M+H]+) shows a molecular ion peak at m/z 284.3, matching the theoretical molecular weight .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/2A irritant) .
  • Ventilation: Conduct reactions in fume hoods to prevent inhalation of fine particulates (P260/P264 codes) .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict biological activity and electronic properties?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV) and charge distribution. The hydroxyl group exhibits high electrophilicity, enhancing hydrogen-bonding potential .
  • Molecular Docking: Dock the compound into protein targets (e.g., casein kinase 2) using AutoDock Vina. The hydrazone moiety shows strong binding (ΔG ≈ -8.2 kcal/mol) via π-π stacking with aromatic residues .
  • ADMET Prediction: Use SwissADME to estimate moderate BBB permeability (log BB = -0.7) and CYP3A4 inhibition risk (IC50 ≈ 12 µM) .

Q. How can contradictions between theoretical and experimental reactivity data be resolved?

Methodological Answer:

  • Solvent Effects: Recalculate DFT energies using implicit solvation models (e.g., PCM for ethanol) to account for experimental solvent polarity .
  • Kinetic vs. Thermodynamic Control: Perform time-dependent NMR studies to identify if intermediate tautomers (e.g., enol-imine) form under specific conditions .
  • Crystallographic Validation: Compare experimental X-H bond lengths (e.g., O-H at 0.98 Å) with theoretical values to validate computational models .

Q. What strategies enhance the compound’s antioxidant or cytotoxic efficacy?

Methodological Answer:

  • Structural Modifications: Introduce electron-withdrawing groups (e.g., -NO2) at the phenyl para-position to increase radical scavenging activity (IC50 DPPH ≈ 18 µM vs. 32 µM for parent compound) .
  • Metal Complexation: Synthesize Cu(II) or Zn(II) complexes to leverage redox-active metal centers. Cu(II) complexes show 3x higher cytotoxicity (HeLa IC50 = 6.7 µM) via ROS generation .
  • Synergistic Formulations: Co-administer with ascorbic acid to regenerate the hydrazone’s reduced form, prolonging antioxidant activity .

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